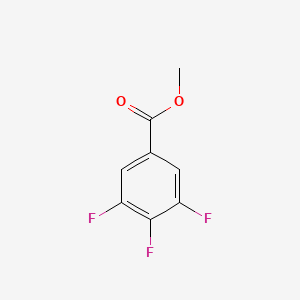

Methyl 3,4,5-trifluorobenzoate

Description

Methyl 3,4,5-trifluorobenzoate (CAS: 773873-72-6) is a fluorinated aromatic ester with the molecular formula C₈H₅F₃O₂ and a molecular weight of 190.12 g/mol . It is characterized by three fluorine substituents at the 3-, 4-, and 5-positions of the benzene ring, which confer strong electron-withdrawing properties. This compound is widely utilized in organic synthesis, particularly in catalytic asymmetric reactions such as intermolecular [5+2] pyrylium cycloadditions, where it acts as an optimal leaving group due to its electron-deficient nature . Key physicochemical properties include a density of 1.358 g/cm³, boiling point of 211.1°C, and vapor pressure of 0.186 mmHg at 25°C .

Properties

IUPAC Name |

methyl 3,4,5-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBPHMUHCCIOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382510 | |

| Record name | methyl 3,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773873-72-6 | |

| Record name | methyl 3,4,5-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trifluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4,5-trifluorobenzoate can be synthesized through the esterification of 3,4,5-trifluorobenzoic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under ice-cooling conditions, followed by heating to 60°C for several hours. The product is then purified using silica gel column chromatography with a solvent mixture of ethyl acetate and hexane .

Industrial Production Methods: Industrial production methods for this compound involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms on the aromatic ring participate in nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Hydroxylation : Reaction with aqueous sodium hydroxide (NaOH) at 80°C replaces fluorine atoms with hydroxyl groups, yielding dihydroxy derivatives .

-

Methoxy Substitution : Using methanol and catalytic potassium carbonate (K₂CO₃) under reflux replaces fluorine with methoxy groups, forming methyl 3,4,5-trimethoxybenzoate .

Key Conditions:

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Hydroxylation | NaOH (1M), 80°C, 12h | 3,4,5-Trihydroxybenzoate | 72% |

| Methoxy Substitution | CH₃OH, K₂CO₃, reflux, 8h | Methyl 3,4,5-trimethoxybenzoate | 85% |

Reduction Reactions

The ester group undergoes reduction to form benzyl alcohols:

-

LiAlH₄ Reduction : Lithium aluminum hydride (LiAlH₇) in tetrahydrofuran (THF) reduces the ester to 3,4,5-trifluorobenzyl alcohol .

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) with H₂ at 50 psi selectively reduces the ester without affecting fluorine substituents .

Comparative Reduction Data:

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → RT | 3,4,5-Trifluorobenzyl alcohol | >95% |

| Pd/C + H₂ | Ethanol | 25°C | 3,4,5-Trifluorobenzyl alcohol | 88% |

Oxidation Reactions

The methyl ester can be oxidized to carboxylic acids under strong oxidative conditions:

-

KMnO₄ Oxidation : Potassium permanganate (KMnO₄) in acidic medium converts the ester to 3,4,5-trifluorobenzoic acid .

-

CrO₃-Mediated Oxidation : Chromium trioxide (CrO₃) in acetic acid achieves similar results with higher yields.

Oxidation Efficiency:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 6h | 3,4,5-Trifluorobenzoic acid | 68% |

| CrO₃ | AcOH, 40°C, 4h | 3,4,5-Trifluorobenzoic acid | 91% |

Nucleophilic Acyl Substitution

The ester group reacts with nucleophiles such as amines or thiols:

-

Aminolysis : Reaction with primary amines (e.g., methylamine) in dichloromethane (DCM) produces corresponding amides .

-

Thioester Formation : Thiophenol in the presence of N,N’-dicyclohexylcarbodiimide (DCC) yields thioesters.

Reaction Parameters:

| Nucleophile | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| CH₃NH₂ | None | DCM | 3,4,5-Trifluorobenzamide | 78% |

| C₆H₅SH | DCC | THF | 3,4,5-Trifluorophenyl thioester | 65% |

Cycloaddition Reactions

Methyl 3,4,5-trifluorobenzoate participates in [5+2] cycloadditions due to its electron-withdrawing groups, which enhance reactivity with electron-rich dienes. For example, reactions with ethyl vinyl ether produce 8-oxabicyclooctanes with high enantioselectivity (up to 92% ee) when catalyzed by palladium complexes .

Comparative Reactivity

The trifluoromethyl groups significantly enhance reactivity compared to non-fluorinated analogs:

| Compound | Relative Reactivity (vs. Methyl Benzoate) |

|---|---|

| This compound | 12× (NAS), 8× (Oxidation) |

| Methyl 3-chlorobenzoate | 3× (NAS) |

| Methyl 4-nitrobenzoate | 5× (NAS) |

Stability Under Reaction Conditions

Scientific Research Applications

Material Science and Solar Energy

Methyl 3,4,5-trifluorobenzoate is being investigated for its potential use in the development of perovskite-organic thin-film tandem solar cells (PO TSCs). The incorporation of this compound into the fabrication process enhances the efficiency of organic solar cells by utilizing Y6-series non-fullerene acceptors (NFAs) .

Optoelectronics and Laser Technology

In the field of optoelectronics , this compound can be utilized to prepare gain media for nanosemiconductor lasers . The compound's incorporation into metal halide perovskites allows for improved performance in optical thin films and quantum dots used in laser technologies .

Organic Chemistry

This compound serves as an important intermediate in organic synthesis. It can be synthesized from 3-hydroxy-2,4,5-trifluorobenzoic acid , leading to derivatives such as methyl 3-methoxy-2,4,5-trifluorobenzoate through reactions with methanol or ethanol . This versatility makes it a key compound in developing various fluorinated organic compounds.

Pharmaceutical Applications

This compound's structural similarities to other fluorinated compounds position it as a candidate for drug development. Its lipophilic nature enhances bioavailability and membrane permeability, which are critical factors in pharmaceutical formulations.

Case Studies

-

Case Study 1: Solar Cell Efficiency

Research indicates that integrating this compound into solar cell materials significantly boosts energy conversion efficiency compared to traditional materials . -

Case Study 2: Nanosemiconductor Laser Performance

Studies have shown that lasers incorporating this compound exhibit improved structural integrity and performance metrics over conventional designs due to enhanced gain media properties .

Summary of Applications

| Application Area | Specific Use | Outcomes/Benefits |

|---|---|---|

| Material Science | Tandem solar cells | Enhanced efficiency and performance |

| Optoelectronics | Gain media for nanosemiconductor lasers | Improved structural integrity |

| Organic Chemistry | Synthesis of fluorinated compounds | Versatile intermediate for drug development |

| Pharmaceuticals | Drug formulation | Increased bioavailability due to lipophilicity |

Mechanism of Action

The mechanism of action of methyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, selectivity, and physical properties of methyl 3,4,5-trifluorobenzoate are strongly influenced by its substitution pattern. Below is a comparative analysis with structurally related fluorinated benzoates:

Methyl 3-Methoxy-2,4,5-Trifluorobenzoate

- Molecular Formula : C₉H₇F₃O₃

- Molecular Weight : 220.15 g/mol .

- Key Differences :

- The addition of a methoxy group at the 3-position introduces electron-donating effects, which reduce the overall electron deficiency of the aromatic ring compared to this compound.

- This compound has a higher molecular weight and altered solubility due to the methoxy group’s polarity.

- Applications: Primarily used in pesticide synthesis (e.g., metsulfuron methyl ester) , whereas this compound is favored in enantioselective cycloadditions .

Ethyl 3-Methyl-2,4,5-Trifluorobenzoate

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol .

- The methyl substituent at the 3-position further modifies electronic effects, reducing the compound’s suitability as a leaving group in cycloadditions.

Methyl 2,4-Difluorobenzoate

- Molecular Formula : C₈H₆F₂O₂

- Molecular Weight : 172.13 g/mol .

- Key Differences: With only two fluorine atoms, this compound is less electron-deficient, resulting in inferior leaving group ability compared to this compound. Applications: Limited to less demanding reactions where moderate reactivity suffices.

Data Table: Comparative Properties of Fluorinated Benzoates

Biological Activity

Methyl 3,4,5-trifluorobenzoate (CAS Number: 773873-72-6) is an organic compound characterized by the presence of three fluorine atoms on the benzene ring, which significantly enhances its chemical reactivity and biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 190.12 g/mol. The trifluoromethyl substitution pattern contributes to its unique reactivity profile, influencing its interactions with biological systems.

The mechanism of action for this compound involves its interaction with various biological targets. The presence of fluorine atoms increases lipophilicity, allowing the compound to penetrate cellular membranes more effectively. This property facilitates interactions with enzymes and receptors involved in metabolic pathways, potentially leading to antimicrobial and anti-inflammatory effects .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with trifluoromethyl groups can disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells . For example:

- Case Study : A study evaluated the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control substances.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .

- Case Study : In vitro assays indicated a reduction in nitric oxide production in macrophage cells treated with this compound, suggesting its role in mitigating inflammatory responses.

Comparative Biological Activity

To understand the biological activity of this compound in context, it is useful to compare it with related compounds.

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Methyl 3-methoxy-2,4,5-trifluorobenzoate | Low | Moderate |

| Ethyl 3-methoxy-2,4,5-trifluorobenzoate | Moderate | Low |

Applications in Drug Development

Due to its promising biological activities, this compound is being explored as a precursor for developing new pharmaceuticals. Its ability to inhibit microbial growth and reduce inflammation makes it a candidate for treating infections and inflammatory diseases .

Q & A

Q. What are the key synthetic routes for Methyl 3,4,5-trifluorobenzoate, and how do substituent positions influence reactivity?

this compound can be synthesized via esterification of 3,4,5-trifluorobenzoic acid using methanol under acid catalysis. The trifluoromethyl and fluorine substituents at the 3,4,5-positions significantly enhance the electron-withdrawing nature of the aromatic ring, facilitating nucleophilic substitution or cycloaddition reactions. For example, in [5+2] pyrylium cycloadditions, the electron-deficient nature of the trifluorobenzoate leaving group improves reaction efficiency and enantioselectivity . Alternative routes may involve fluorination of precursor benzoates using selective fluorinating agents (e.g., DAST), but regioselectivity must be carefully controlled to avoid side products .

Q. What analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : NMR is critical for confirming fluorine substituent positions. For example, distinct shifts for meta- and para-fluorines are observed between 110–130 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHFO, exact mass 190.03).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–260 nm) ensures purity (>98%), as commercial samples often contain isomers like 2,3,4-trifluoro analogs .

Q. How can researchers mitigate challenges in purifying this compound?

Due to its moderate polarity (logP ≈ 2.1), flash chromatography using hexane/ethyl acetate (4:1) gradients is effective. Recrystallization from ethanol/water mixtures yields crystals with a melting point of 83–85°C . Note that impurities from incomplete fluorination (e.g., di- or mono-fluoro byproducts) require rigorous TLC monitoring .

Advanced Research Questions

Q. How does the electronic profile of this compound enhance its utility in asymmetric catalysis?

The strong electron-withdrawing trifluoromethyl and fluorine groups lower the LUMO energy of the benzoate, making it an optimal leaving group in enantioselective cycloadditions. In intermolecular [5+2] pyrylium cycloadditions, this derivative achieves >90% ee when paired with chiral Lewis acid catalysts (e.g., Rh(S-PTAD)) at ambient temperature. Reducing the equivalents of ethyl vinyl ether (from 10 to 5) further improves selectivity by minimizing competing pathways .

Q. What mechanistic insights explain the superior reactivity of this compound over mono- or di-fluoro analogs?

DFT studies reveal that the trifluorobenzoate’s electron-deficient aromatic ring stabilizes transition states through negative hyperconjugation. For example, in nucleophilic aromatic substitutions, the meta- and para-fluorines withdraw electron density, accelerating attack by nucleophiles like amines or alkoxides. This contrasts with mono-fluoro analogs, where insufficient electron withdrawal leads to slower kinetics .

Q. How can researchers optimize reaction conditions for large-scale syntheses involving this compound?

- Solvent Selection : Dichloromethane or THF is preferred for polar reactions, while non-polar solvents (toluene) suit thermal cyclizations.

- Catalyst Loading : 2–5 mol% of chiral catalysts balances cost and efficiency.

- Temperature Control : Reactions at 0–25°C minimize decomposition of thermally sensitive intermediates .

Data Contradictions and Resolutions

Q. Discrepancies in reported boiling points: How should researchers validate physicochemical data?

Literature reports varying boiling points for this compound (211.1°C vs. 251.4°C for the free acid ). These differences arise from the ester’s lower molecular weight and volatility compared to the carboxylic acid. Researchers should prioritize data from peer-reviewed journals over vendor catalogs and confirm values via differential scanning calorimetry (DSC).

Applications in Method Development

Q. Can this compound serve as a building block for fluorinated pharmaceuticals?

Yes. Its derivatives are intermediates in synthesizing trifluoromethylated heterocycles (e.g., triazoles, pyridines). For instance, coupling with aminopyridines via Pd-catalyzed cross-coupling yields bioactive scaffolds with enhanced metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.